

Physical and chemical properties of 6-Hydroxyhexanoic acid

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Compound of Interest

Compound Name: 6-Hydroxyhexanoic Acid

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An In-depth Technical Guide on the Core Physical and Chemical Properties of **6-Hydroxyhexanoic Acid**

Introduction

6-Hydroxyhexanoic acid (6-HHA) is an omega-hydroxy fatty acid that serves as a versatile chemical intermediate and a biologically significant molecule.[1] Structurally, it is a six-carbon straight-chain fatty acid with a hydroxyl group at the terminal (omega) position.[1] This bifunctional nature—possessing both a carboxylic acid and a primary alcohol—allows it to undergo various chemical transformations, most notably intramolecular cyclization to form ϵ -caprolactone, a key monomer for the production of the biodegradable polyester, polycaprolactone (PCL).[2] Beyond its industrial relevance, 6-HHA is also found in biological systems, including humans, as a metabolite of fatty acid oxidation.[1] Recent studies have highlighted its potential therapeutic roles, such as protecting against obesity and insulin resistance.[3]

This technical guide provides a comprehensive overview of the core physical and chemical properties of **6-Hydroxyhexanoic acid**, intended for researchers, scientists, and professionals in drug development. It consolidates key data into structured tables, details relevant experimental protocols, and visualizes important chemical and biological pathways.

General Information and Identifiers

Correctly identifying a chemical compound is critical for research and development. The following table summarizes the key identifiers for **6-Hydroxyhexanoic acid**.

Identifier	Value	Source(s)
IUPAC Name	6-hydroxyhexanoic acid	[1][4][5]
Synonyms	6-Hydroxycaproic acid, ε-Hydroxycaproic acid, 5-carboxypentanol	[1][4]
CAS Number	1191-25-9	[1][5]
Molecular Formula	C ₆ H ₁₂ O ₃	[1][4][5]
Molecular Weight	132.16 g/mol	[1][6]
InChI Key	IWHLYPDWHPVAA-UHFFFAOYSA-N	[1][4][5]
SMILES	C(CCC(=O)O)CCO	[1][4]

Physical Properties

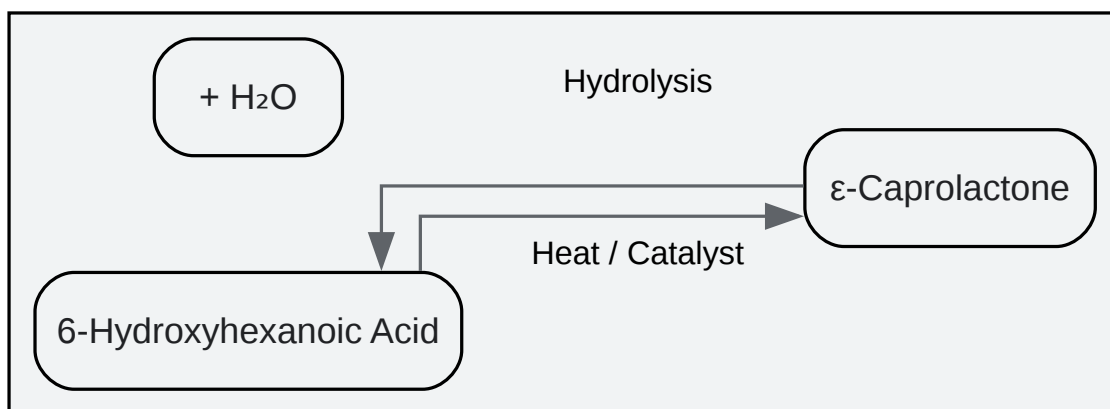
The physical properties of 6-HHA are fundamental to its handling, processing, and application. It is typically a low-melting solid that is hygroscopic.[1][7]

Property	Value	Source(s)
Physical State	Solid, low-melting crystalline solid	[1][2]
Appearance	Colorless to pale yellow	[6]
Melting Point	38-40 °C	[2][7]
Boiling Point	113-116 °C (pressure not specified); 272-273 °C (estimated at 760 mmHg)	[2][6]
Density	0.981 g/cm ³	[2][7]
Water Solubility	Soluble; 2.287 x 10 ⁵ mg/L at 25 °C (estimated)	[2][7]
pKa (Strongest Acidic)	4.71 - 4.75 (Predicted)	[2]
logP (Octanol/Water)	-0.4 (XLogP3); -0.191 (estimated)	[1][6]

Chemical Properties and Reactivity

The dual functionality of 6-HHA governs its chemical behavior. It can react as both a carboxylic acid (e.g., esterification, salt formation) and an alcohol (e.g., oxidation, etherification).

Intramolecular Cyclization (Lactonization) One of the most important reactions of **6-Hydroxyhexanoic acid** is its intramolecular esterification (lactonization) to form ϵ -caprolactone, a seven-membered ring.[2] This reversible reaction is typically favored at higher temperatures and under acidic conditions, which facilitate the removal of water.



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Figure 1: Reversible cyclization of 6-HHA to ε-Caprolactone.

Polymerization Through polycondensation, 6-HHA can form polyesters. This process involves the esterification reaction between the hydroxyl group of one molecule and the carboxylic acid group of another, releasing water. This is a key method for synthesizing certain types of aliphatic polyesters.

Oxidation The primary alcohol group of 6-HHA can be oxidized to an aldehyde and further to a carboxylic acid, yielding adipic acid (hexanedioic acid). This transformation is significant in biological systems.

Spectral Data

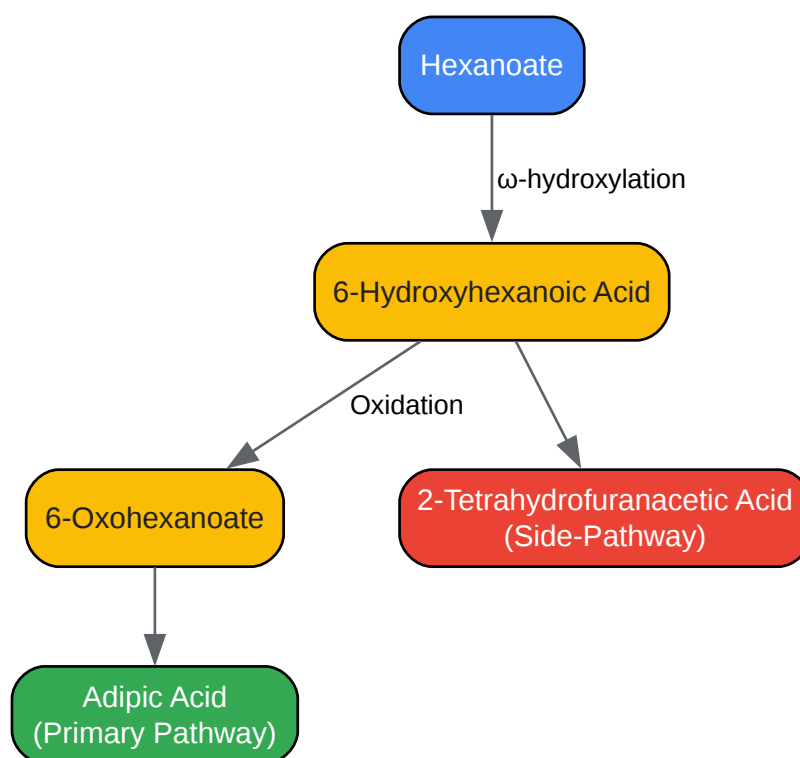
Spectroscopic data is essential for the structural confirmation and purity assessment of 6-HHA.

- **Nuclear Magnetic Resonance (NMR):** Both ¹H and ¹³C NMR spectra are available and provide detailed information about the carbon-hydrogen framework.[1][8]
- **Infrared (IR) Spectroscopy:** ATR-IR spectra show characteristic absorptions for the hydroxyl (-OH) and carbonyl (C=O) functional groups.[1]
- **Mass Spectrometry (MS):** GC-MS data is available, showing the fragmentation pattern of the molecule under electron ionization, which is useful for identification.[1][5]

Biological Activity and Pathways

6-Hydroxyhexanoic acid is not just a synthetic building block; it is also an endogenous metabolite.

Metabolic Pathway In several organisms, including humans, 6-HHA is an intermediate in the ω -oxidation pathway of hexanoate (a six-carbon fatty acid).[9] This pathway involves the hydroxylation of the terminal methyl group, followed by successive oxidations to yield adipic acid. Under certain conditions, 6-HHA can also be converted to a non-metabolizable byproduct, 2-tetrahydrofuranacetic acid.[9]



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Figure 2: Simplified metabolic pathway of hexanoate involving 6-HHA.

Therapeutic Potential Recent research has identified 6-HHA as a medium-chain fatty acid that can protect against high-fat diet-induced obesity and insulin resistance.[3] Studies have shown that treatment with 6-HHA can improve adipose insulin sensitivity and lower serum levels of free fatty acids and leptin in obese models.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization and synthesis of **6-Hydroxyhexanoic acid**.

Protocol 6.1: Determination of Melting Point

The melting point is a crucial parameter for verifying the purity of 6-HHA. This protocol is based on standard capillary methods.[\[10\]](#)[\[11\]](#)[\[12\]](#)

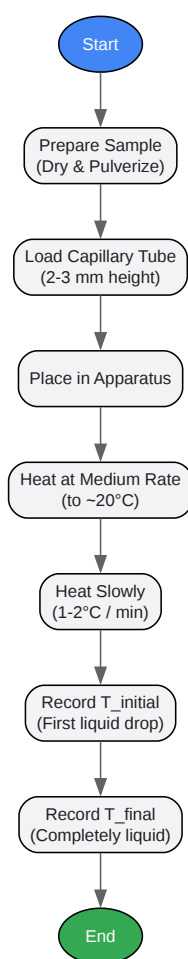
Materials:

- **6-Hydroxyhexanoic acid** sample (must be dry)
- Capillary tubes (one end sealed)
- Mortar and pestle (if sample is granular)
- Melting point apparatus (e.g., Mel-Temp)
- Thermometer

Procedure:

- **Sample Preparation:** Place a small amount of the 6-HHA sample on a clean, dry surface. If the solid is crystalline or granular, gently pulverize it to a fine powder using a mortar and pestle.[\[12\]](#)
- **Loading the Capillary Tube:** Jab the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. Repeat until the packed sample height is approximately 2-3 mm.[\[12\]](#)
- **Apparatus Setup:** Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned.
- **Heating:** Begin heating the apparatus. If the approximate melting point is known (38-40 °C), heat at a medium rate until the temperature is about 15-20 °C below the expected melting point.

- Measurement: Reduce the heating rate significantly to about 1-2 °C per minute.[12]
- Record T-initial: Note the temperature at which the first drop of liquid becomes visible.[12]
- Record T-final: Note the temperature at which the entire sample has completely melted into a clear liquid.
- Melting Range: The melting point is reported as the range between T-initial and T-final. For a pure sample, this range should be narrow (0.5-2 °C). Impurities typically lower and broaden the melting range.[10]



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Figure 3: Workflow for melting point determination.

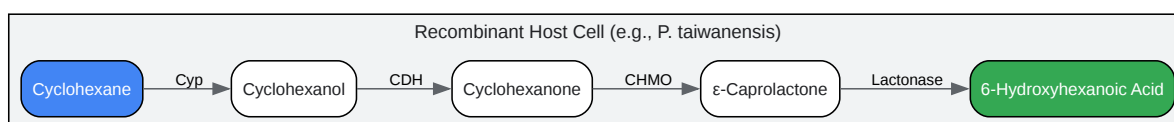
Protocol 6.2: Conceptual Synthesis via Biocatalytic Cascade

This protocol outlines the conceptual workflow for synthesizing 6-HHA from cyclohexane using a recombinant microbial host, such as *Pseudomonas taiwanensis*, engineered with a multi-enzyme cascade.^[13]

Principle: A whole-cell biocatalyst is engineered to express a series of enzymes that sequentially convert the substrate (cyclohexane) into the desired product (6-HHA). This approach avoids harsh chemical reagents and can offer high selectivity.

Enzymatic Steps:

- Step 1: A cytochrome P450 monooxygenase (Cyp) hydroxylates cyclohexane to cyclohexanol.
- Step 2: A cyclohexanol dehydrogenase (CDH) oxidizes cyclohexanol to cyclohexanone.
- Step 3: A cyclohexanone monooxygenase (CHMO) performs a Baeyer-Villiger oxidation on cyclohexanone to form ϵ -caprolactone.
- Step 4: A lactonase (Lact) hydrolyzes the ϵ -caprolactone ring to yield **6-Hydroxyhexanoic acid**.



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Figure 4: Biocatalytic cascade for 6-HHA synthesis from cyclohexane.

Safety and Handling

Proper safety precautions are essential when working with **6-Hydroxyhexanoic acid**.

- Hazards: It is classified as causing skin and eye irritation and may cause respiratory irritation.[1][7]
- Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Minimize dust generation. Wash hands thoroughly after handling.[7]
- Storage: 6-HHA is hygroscopic and heat-sensitive.[7] Store in a tightly closed container in a dry, cool place, often under frozen conditions (<0 °C).[7]
- Incompatibilities: Avoid contact with strong oxidizing agents.[7]
- Decomposition: Thermal decomposition may produce carbon monoxide and carbon dioxide.[7]

Conclusion

6-Hydroxyhexanoic acid is a compound of significant interest due to its dual role as a chemical precursor and a bioactive molecule. Its well-defined physical properties, combined with the versatile reactivity of its alcohol and carboxylic acid groups, make it a valuable building block for polymers like PCL. Furthermore, its endogenous nature and emerging role in metabolic regulation open new avenues for research in drug development and therapeutics. A thorough understanding of its properties, as outlined in this guide, is fundamental for its effective and safe application in both industrial and scientific settings.

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